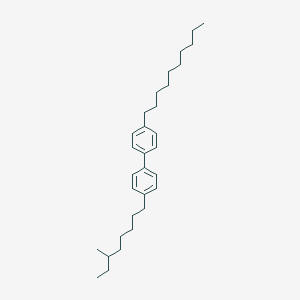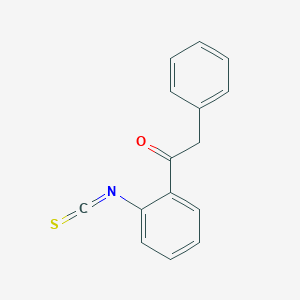
1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activity and are derived from glucosinolates, which are secondary metabolites found in plants, particularly in the Brassicaceae family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one can be synthesized through several methods. One common method involves the reaction of amines with thiophosgene . This reaction is typically carried out in a dichloromethane solvent under controlled temperature conditions to ensure safety and efficiency. Another method involves the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts . This method is advantageous due to its lower toxicity and cost.
Industrial Production Methods
For industrial production, the synthesis of isothiocyanates often involves the reaction of phenyl chlorothionoformate with primary amines . This method is preferred due to its high yield and scalability. The reaction is carried out under nitrogen protection to prevent oxidation and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like primary amines and alcohols are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isothiocyanates depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one involves its interaction with biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes. The compound’s ability to induce oxidative stress and modulate signaling pathways is also being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Isocyano-2-phenyl-ethanone
- 1-(2-Isocyanophenyl)-2-phenylethan-1-one
- 2-(2-Isocyanophenyl)-naphthalene
Uniqueness
1-(2-Isothiocyanatophenyl)-2-phenylethan-1-one is unique due to its isothiocyanate group, which imparts distinct reactivity and biological activity compared to its isocyanate counterparts .
Propriétés
Numéro CAS |
141071-22-9 |
|---|---|
Formule moléculaire |
C15H11NOS |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
1-(2-isothiocyanatophenyl)-2-phenylethanone |
InChI |
InChI=1S/C15H11NOS/c17-15(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)16-11-18/h1-9H,10H2 |
Clé InChI |
RYTWFQTWVOYSLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


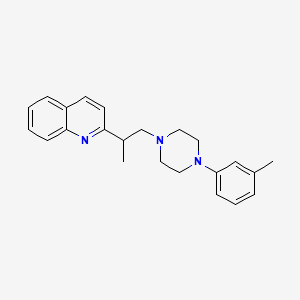
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)
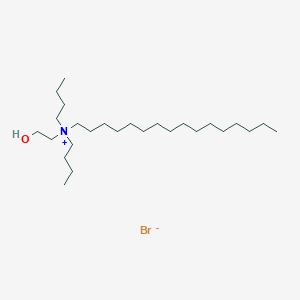
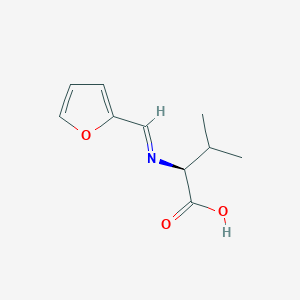
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
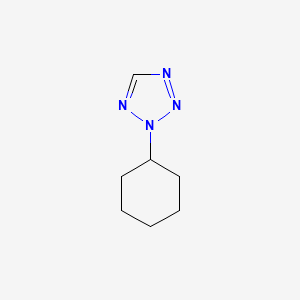

![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)


![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)

